
3-(2-苯基-1H-吲哚-1-基)丙酸
描述
3-(2-phenyl-1H-indol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-phenyl-1H-indol-1-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-phenyl-1H-indol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-phenyl-1H-indol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎和镇痛特性
据报道,吲哚衍生物具有抗炎和镇痛活性。 与3-(2-苯基-1H-吲哚-1-基)丙酸类似的化合物与已知药物(如消炎痛和塞来昔布)相比显示出有希望的结果,表明其有潜力发展成为新的治疗剂 .
抗分枝杆菌剂
该化合物的衍生物已被合成并报道为抗分枝杆菌剂,表明它们可用于对抗分枝杆菌感染,如结核病 .
胞质磷脂酶 A2α 抑制剂
一些基于吲哚的丙酸已被设计和合成,以发挥其作为胞质磷脂酶 A2α 抑制剂的潜在作用,胞质磷脂酶 A2α 是一种参与炎症过程的酶,这可能导致针对与炎症相关的疾病的新治疗方法 .
促炎细胞因子表达调节
研究表明,某些吲哚衍生物可以影响细胞中促炎细胞因子的表达,这可能有助于控制各种情况下的炎症反应 .
癌症治疗
吲哚衍生物由于其生物活性,越来越多的被研究用于治疗癌细胞。 它们显示出作为治疗各种类型癌症的治疗化合物的潜力 .
微生物治疗
这些化合物还表现出对抗微生物的活性,表明它们可用于治疗微生物感染或开发新的抗生素 .
疾病治疗
正在探索吲哚衍生物在治疗人体内不同类型疾病方面的功效,突出了它们作为生物活性化合物的多功能性 .
植物激素衍生物
吲哚-3-乙酸是吲哚的衍生物,是一种由高等植物产生的植物激素。 这表明像 3-(2-苯基-1H-吲哚-1-基)丙酸这样的吲哚衍生物可能在农业或植物学中得到应用 .
吲哚衍生物的生物学潜力简述 3-(1-芳基-1H-吲哚-5-基)丙酸的设计、合成和生物学评价 DPIE 的合成 吲哚衍生物的合成 吲哚衍生物的生物学潜力简述
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives are known to have a broad spectrum of biological activities , it can be inferred that this compound may have similar effects.
生化分析
Biochemical Properties
3-(2-phenyl-1H-indol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with fatty acid-binding protein 4 (FABP4), where it acts as an inhibitor . This interaction is crucial as FABP4 is involved in lipid metabolism and inflammation. The compound’s binding to FABP4 inhibits its activity, potentially reducing inflammation and altering lipid metabolism.
Cellular Effects
The effects of 3-(2-phenyl-1H-indol-1-yl)propanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic genes . Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 3-(2-phenyl-1H-indol-1-yl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, its interaction with FABP4 involves binding to the protein’s active site, leading to enzyme inhibition . This binding alters the protein’s conformation, preventing it from performing its usual functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-phenyl-1H-indol-1-yl)propanoic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation . This degradation can affect its efficacy and the observed cellular responses. Long-term studies have indicated that the compound can induce sustained changes in cellular function, including prolonged inhibition of FABP4 activity and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of 3-(2-phenyl-1H-indol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(2-phenyl-1H-indol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound’s metabolism leads to the formation of various metabolites, which can have distinct biological activities. These metabolic pathways influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(2-phenyl-1H-indol-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its distribution to various tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-(2-phenyl-1H-indol-1-yl)propanoic acid is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These modifications direct the compound to its site of action, enhancing its efficacy.
属性
IUPAC Name |
3-(2-phenylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)10-11-18-15-9-5-4-8-14(15)12-16(18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWLVJORIJEUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355506 | |
| Record name | 3-(2-Phenyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65746-55-6 | |
| Record name | 3-(2-Phenyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there information available regarding the Structure-Activity Relationship (SAR) of 3-(2-phenyl-1H-indol-1-yl)propanoic acid and its analogs in the context of FABP4 binding?
A2: While the paper elucidates the binding mode of 3-(2-phenyl-1H-indol-1-yl)propanoic acid to FABP4, it does not provide data on the SAR of this compound or its analogs []. Investigating the SAR would require synthesizing and testing various structural modifications of the compound and evaluating their impact on binding affinity and selectivity towards FABP4. This information could be valuable for optimizing the compound's properties for potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


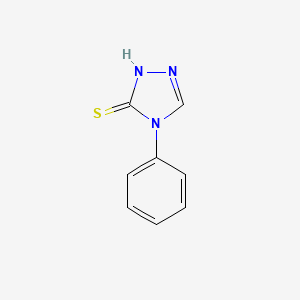
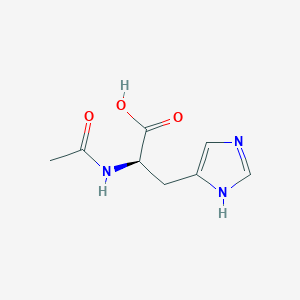
![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)
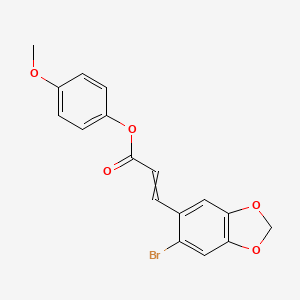
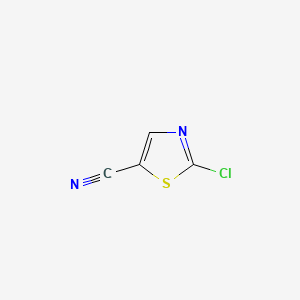
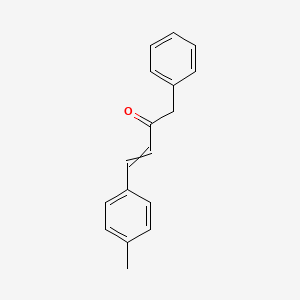
![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)


![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)




